molecular formula C16H17F3N6S2 B2732394 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole CAS No. 956754-00-0

3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole

Cat. No. B2732394
CAS RN: 956754-00-0
M. Wt: 414.47
InChI Key: WYQQTJSYJKQJEM-UHFFFAOYSA-N
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Description

3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H17F3N6S2 and its molecular weight is 414.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Growth Regulatory Activity

One significant application of derivatives similar to the mentioned compound is in the synthesis and exploration of their growth regulatory activities. For instance, the synthesis of compounds that contain different heterocyclic rings, including triazoles, has been reported. These compounds have been investigated for their plant growth regulatory activities, showing potential as growth stimulators (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011). This research highlights the possibility of using such compounds in agricultural sciences to enhance plant growth and productivity.

Lewis Base-Catalyzed Cycloaddition for Scaffold Diversification

Another application involves Lewis base-catalyzed intermolecular triazene alkyne cycloaddition, a method used for the late-stage functionalization and scaffold diversification of compounds. This method facilitates the synthesis of densely substituted 3-trifluoromethylpyrazole scaffolds, which are of interest to both the agrochemical and pharmaceutical industries due to their biological activities. Such synthetic utility emphasizes the role of these compounds in creating novel structures that can serve as potential platelet aggregation inhibitors (Lv et al., 2019).

Antimicrobial and Anticancer Activities

Fused 1,2,4-triazole derivatives, including those related to the core structure of the mentioned compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives have shown significant activity against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis, suggesting their potential in medicinal chemistry for developing new therapeutic agents (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).

Energetic Materials Synthesis

Additionally, derivatives of 1,2,3-triazole and pyrazole containing the pentafluorosulfanyl group have been synthesized for use as energetic materials. The introduction of the SF5 group significantly increases the density and, consequently, the detonation performance of these materials compared to those containing the CF3 group. This application underlines the importance of such compounds in the field of materials science, particularly in the development of high-energy materials for military and industrial applications (Ye et al., 2007).

properties

IUPAC Name

4-(5-cyclopentylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6S2/c1-9-7-12(16(17,18)19)25(23-9)14-20-11(8-26-14)13-21-22-15(24(13)2)27-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQQTJSYJKQJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SC4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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